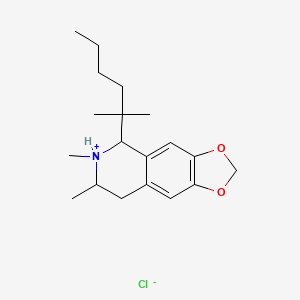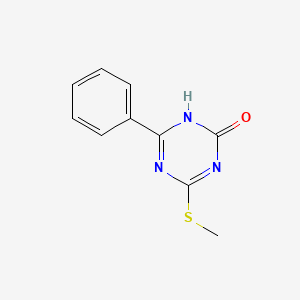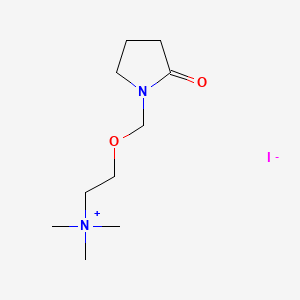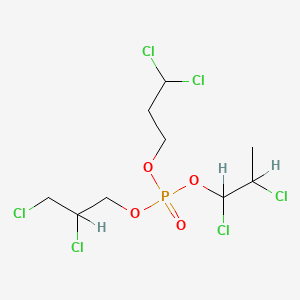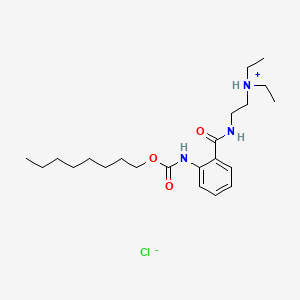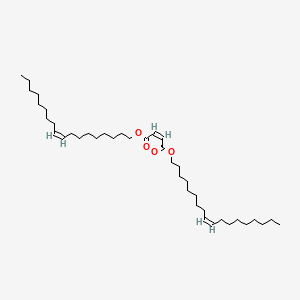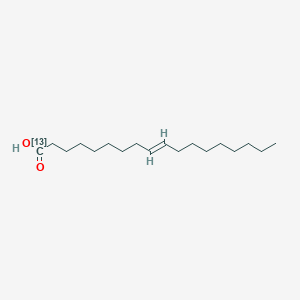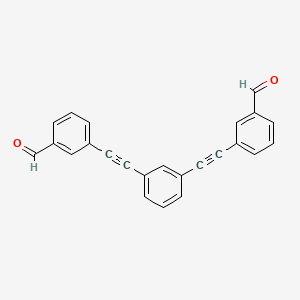
1,3-Bis(3-formylphenylethynyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(3-formylphenylethynyl)benzene is an organic compound with the molecular formula C24H14O2 It is a derivative of benzene, featuring two formylphenylethynyl groups attached to the 1 and 3 positions of the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Bis(3-formylphenylethynyl)benzene can be synthesized through a multi-step process involving the following key steps:
Sonogashira Coupling Reaction: This reaction involves the coupling of 1,3-diiodobenzene with 3-ethynylbenzaldehyde in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere using a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Purification: The crude product is purified using column chromatography to obtain the desired this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(3-formylphenylethynyl)benzene undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: 1,3-Bis(3-carboxyphenylethynyl)benzene.
Reduction: 1,3-Bis(3-hydroxyphenylethynyl)benzene.
Substitution: Various substituted derivatives depending on the specific electrophilic aromatic substitution reaction.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(3-formylphenylethynyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
Wirkmechanismus
The mechanism of action of 1,3-Bis(3-formylphenylethynyl)benzene is primarily related to its ability to participate in various chemical reactions due to the presence of formyl groups and the conjugated ethynylbenzene system. The formyl groups can undergo nucleophilic addition reactions, while the ethynylbenzene system can participate in π-π interactions and conjugation with other aromatic systems. These properties make it a versatile compound for various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(3-formylphenylethynyl)benzene: Similar structure but with formylphenylethynyl groups at the 1 and 4 positions.
1,3-Bis(phenylethynyl)benzene: Lacks the formyl groups, resulting in different reactivity and applications.
1,3-Bis(4-formylphenylethynyl)benzene: Similar structure but with formyl groups at the 4 positions of the phenylethynyl groups.
Uniqueness
1,3-Bis(3-formylphenylethynyl)benzene is unique due to the specific positioning of the formylphenylethynyl groups, which influences its chemical reactivity and potential applications. The presence of formyl groups at the 3 positions allows for specific interactions and reactions that are not possible with other similar compounds.
Eigenschaften
Molekularformel |
C24H14O2 |
|---|---|
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
3-[2-[3-[2-(3-formylphenyl)ethynyl]phenyl]ethynyl]benzaldehyde |
InChI |
InChI=1S/C24H14O2/c25-17-23-8-2-6-21(15-23)12-10-19-4-1-5-20(14-19)11-13-22-7-3-9-24(16-22)18-26/h1-9,14-18H |
InChI-Schlüssel |
QLKMWQVVRDSPCZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C#CC2=CC(=CC=C2)C#CC3=CC=CC(=C3)C=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



